

An In-Depth Technical Guide to KRN383: A Potent FLT3 Inhibitor

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Compound of Interest		
Compound Name:	KRN383 analog	
Cat. No.:	B608383	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the publicly available data on KRN383, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Following a thorough search of scientific literature and chemical databases, it is important to note that there is currently no publicly available information on novel derivatives or analogues of KRN383. Therefore, this document focuses on the core compound, KRN383, summarizing its known properties, mechanism of action, and potential therapeutic applications.

Core Compound: KRN383

KRN383 is a small molecule inhibitor identified as a potent antagonist of FLT3, a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML). Its chemical and biological properties have been characterized to some extent in preclinical studies.

Chemical Properties

Property	Value
IUPAC Name	1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea[1]
CAS Number	919767-02-5[1][2]
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₄ [1][2]
Molecular Weight	327.33 g/mol [1][2]



Biological Activity

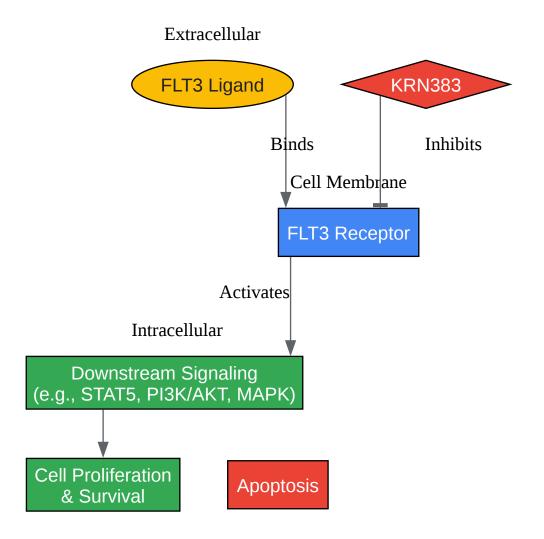
KRN383 has demonstrated significant potency as an inhibitor of FLT3, particularly in cell lines with internal tandem duplication (ITD) mutations, which are common in AML.

Parameter	Value	Cell Line/Model
IC50	≤2.9 nM[1]	ITD-positive cell lines
In Vivo Efficacy	Eradication of ITD-positive xenograft tumors in nude mice[1]	Animal model of AML
Administration	Single oral dose of 80 mg/kg[1]	Animal model of AML

Mechanism of Action: FLT3 Inhibition

KRN383 functions as an inhibitor of the FLT3 receptor tyrosine kinase. In certain hematological malignancies, particularly AML, mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. By binding to and inhibiting FLT3, KRN383 blocks these downstream signaling pathways, leading to apoptosis of the cancer cells.





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Figure 1: Signaling pathway of KRN383-mediated FLT3 inhibition.

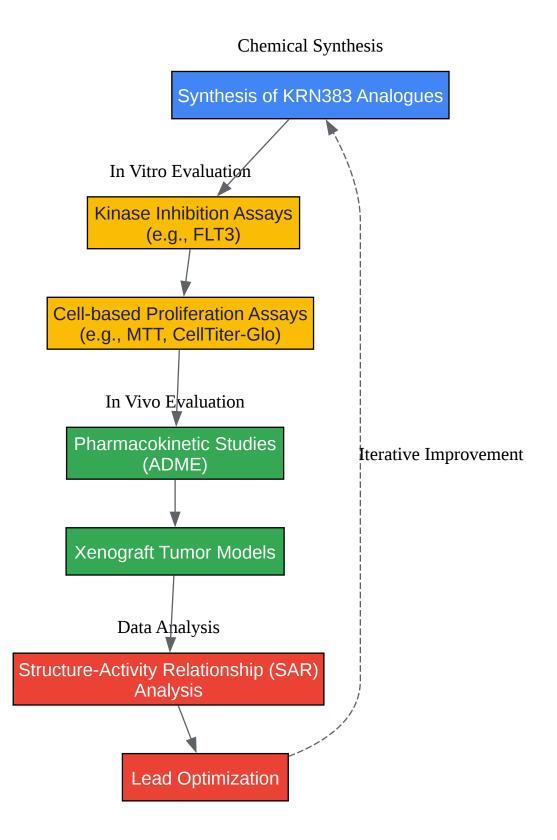
Experimental Protocols

While specific experimental protocols for the synthesis and evaluation of KRN383 and its potential derivatives are not detailed in the public domain, a general workflow for the development of similar kinase inhibitors can be outlined.

Hypothetical Experimental Workflow

The development and evaluation of a novel kinase inhibitor like KRN383 would typically follow a multi-stage process, from initial synthesis to preclinical testing.





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Figure 2: Generalized experimental workflow for kinase inhibitor development.



Conclusion and Future Directions

KRN383 is a potent and orally bioavailable FLT3 inhibitor with demonstrated preclinical activity against AML models. The lack of publicly available information on its derivatives suggests that this area of research may be proprietary or still in early stages of development. Future research could focus on the synthesis and evaluation of **KRN383 analog**ues to improve potency, selectivity, and pharmacokinetic properties. The detailed structure-activity relationship studies would be crucial in guiding the design of next-generation FLT3 inhibitors based on the KRN383 scaffold. For researchers in the field of AML and kinase inhibitor development, KRN383 represents a promising, albeit underexplored, chemical entity.

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References

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